molecular formula C12H12S3 B1619357 4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene CAS No. 67130-91-0

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene

Cat. No.: B1619357
CAS No.: 67130-91-0
M. Wt: 252.4 g/mol
InChI Key: WCFPIYZXBYMKIE-UHFFFAOYSA-N
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Description

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is an organic compound with the molecular formula C12H12S3. It is a tricyclic compound containing three sulfur atoms, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene can be synthesized through several methods. One common approach involves the cyclization of benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines . This reaction is controlled by the N-substituent group of the hexahydro-1,3,5-triazines, leading to the formation of the desired trithiophene compound.

Industrial Production Methods

Industrial production methods for 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene typically involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed methylations of corresponding hexabromides has also been reported .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene involves its interaction with molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and other electrophilic species, leading to various chemical transformations. Additionally, its tricyclic structure allows it to interact with biological macromolecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is unique due to its specific arrangement of sulfur atoms and its tricyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFPIYZXBYMKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3CSCC3=C4CSCC4=C2CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302191
Record name 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67130-91-0
Record name NSC149603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Reactant of Route 2
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Reactant of Route 3
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Reactant of Route 4
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Reactant of Route 5
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Reactant of Route 6
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene

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